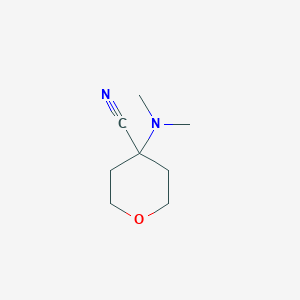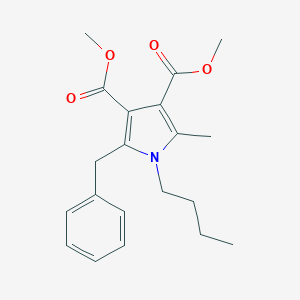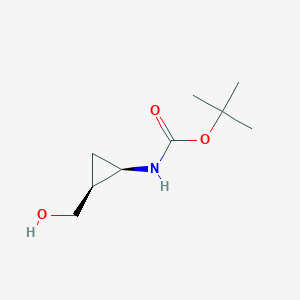
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NIPEC and is widely used in the synthesis of organic compounds.
Mecanismo De Acción
NIPEC exerts its biological activity by inhibiting the activity of enzymes involved in the biosynthesis of various cellular components, including DNA, RNA, and proteins. It also interferes with the normal functioning of cell membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
NIPEC has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression. It also exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NIPEC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its poor solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the research on NIPEC, including the development of new synthetic methods for its production, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and environmental science.
In conclusion, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.
Métodos De Síntesis
NIPEC can be synthesized using various methods, including the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-nitrophenylhydrazine with ethyl isocyanoacetate, followed by cyclization with sodium methoxide.
Aplicaciones Científicas De Investigación
NIPEC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. It has been found to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
159670-70-9 |
|---|---|
Nombre del producto |
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester |
Fórmula molecular |
C12H10N2O5 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
Clave InChI |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)


![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)


